1-tert-Butyl-5-methyl-1H-imidazole
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Overview
Description
The compound 1-tert-Butyl-5-methyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of sterically demanding imidazole derivatives, such as 1-tert-butylimidazole, involves metalation reactions with different metalation reagents followed by subsequent reactions to introduce various functional groups. For instance, the reaction with diphenylchlorophosphane leads to the formation of 1-tert-butyl-2-diphenylphosphino-imidazole. This compound can further undergo oxidation and complexation reactions to yield a variety of products with potential applications in coordination chemistry .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be significantly altered by the introduction of substituents on the imidazole ring. For example, the introduction of a tert-butyl group at the 1-position and a methyl group at the 5-position can influence the electronic properties and steric hindrance of the molecule. X-ray diffraction studies provide insights into the crystal structure and the orientation of substituents, which is crucial for understanding the reactivity and interaction of these molecules with other chemical species .
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions. The presence of nitrogen atoms in the imidazole ring makes these compounds good ligands for metal complexes. They can react with different reagents to form complexes with metals such as tungsten, selenium, and borane-THF. These reactions are important for the synthesis of compounds with potential applications in catalysis and materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-tert-Butyl-5-methyl-1H-imidazole derivatives are influenced by the nature of the substituents and the overall molecular structure. These properties include solubility, melting point, boiling point, and reactivity. The introduction of bulky groups like tert-butyl can increase steric hindrance, affecting the compound's reactivity and its interaction with other molecules. The electronic properties of the imidazole ring, such as its ability to donate or accept electrons, are also altered by the substituents, which can affect the compound's chemical behavior .
Scientific Research Applications
Synthesis and Catalytic Applications
1-Tert-butyl-5-methyl-1H-imidazole serves as a key intermediate in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of bidentate ionic liquids, which are confirmed through techniques such as IR, 1H NMR, and 13C NMR, showcasing its versatility in chemical synthesis (Yang Yi-fan, 2010).
Chemosensors for Ion Detection
This compound has also found applications in the development of fluorescent chemosensors for the detection of ions like cyanide and mercury. These imidazole-based sensors exhibit selective sensing capabilities towards CN- ions, leading to fluorescence quenching, and are reusable for multiple cycles, demonstrating their potential in environmental and analytical chemistry (G. Emandi, Keith J. Flanagan, M. Senge, 2018).
Antitumor Agents
In the pharmaceutical field, derivatives of 1-tert-butyl-5-methyl-1H-imidazole have been synthesized as potential antitumor agents. These compounds have undergone screening by the US National Cancer Institute and showed significant activity against various human tumor cell lines, suggesting their potential in cancer therapy (R. Abonía, Edwar Cortés, B. Insuasty, J. Quiroga, M. Nogueras, J. Cobo, 2011).
Material Science and Coordination Chemistry
1-Tert-butyl-5-methyl-1H-imidazole has been utilized in material science and coordination chemistry as well. For instance, its metalation reactions with different reagents followed by subsequent reactions yield compounds with potential applications in catalysis and material science, emphasizing its role in the development of novel materials and catalysts (S. Sauerbrey, P. K. Majhi, J. Daniels, G. Schnakenburg, G. M. Brändle, Katharina Scherer, R. Streubel, 2011).
Catalysis in Organic Synthesis
Furthermore, 1-tert-butyl-5-methyl-1H-imidazole derivatives have been explored as catalysts in organic synthesis. For example, they have been used in the alkylation reaction of phenol and tert-butyl alcohol, demonstrating their efficiency and recyclability in catalytic systems. Such applications underscore their significance in enhancing reaction efficiencies and sustainability in chemical processes (De-Long Zhang, Shu Sun, Qi Wu, Yong Xie, Chengcheng Liu, Cong Wang, Keying Zhang, Hongwei Shi, Xin Zhuo, Hongyan Wang, 2022).
Future Directions
Imidazole and its derivatives have been found to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1-tert-Butyl-5-methyl-1H-imidazole” could involve further exploration of its potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
1-tert-butyl-5-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWZABXSFEEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494118 |
Source
|
Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-5-methyl-1H-imidazole | |
CAS RN |
61278-64-6 |
Source
|
Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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